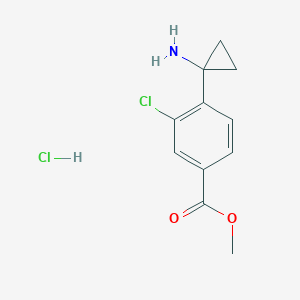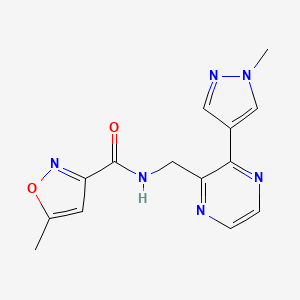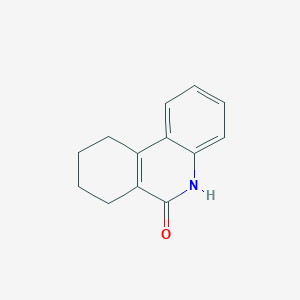
(E)-2-((4-methoxyphenyl)sulfonyl)-3-morpholinoacrylonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-2-((4-methoxyphenyl)sulfonyl)-3-morpholinoacrylonitrile, also known as MSA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of (E)-2-((4-methoxyphenyl)sulfonyl)-3-morpholinoacrylonitrile is not fully understood. However, studies have suggested that (E)-2-((4-methoxyphenyl)sulfonyl)-3-morpholinoacrylonitrile may exert its biological effects by inhibiting the activity of certain enzymes, such as proteasome and histone deacetylase. (E)-2-((4-methoxyphenyl)sulfonyl)-3-morpholinoacrylonitrile has also been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
(E)-2-((4-methoxyphenyl)sulfonyl)-3-morpholinoacrylonitrile has been shown to have various biochemical and physiological effects. In cancer cells, (E)-2-((4-methoxyphenyl)sulfonyl)-3-morpholinoacrylonitrile has been shown to induce cell cycle arrest and apoptosis, which may contribute to its anticancer activity. (E)-2-((4-methoxyphenyl)sulfonyl)-3-morpholinoacrylonitrile has also been shown to inhibit the activity of certain enzymes, such as proteasome and histone deacetylase, which may have implications in the treatment of various diseases.
Advantages and Limitations for Lab Experiments
(E)-2-((4-methoxyphenyl)sulfonyl)-3-morpholinoacrylonitrile has several advantages for lab experiments, including its ease of synthesis, stability, and versatility. However, (E)-2-((4-methoxyphenyl)sulfonyl)-3-morpholinoacrylonitrile also has some limitations, such as its potential toxicity and limited solubility in water.
Future Directions
There are several future directions for the study of (E)-2-((4-methoxyphenyl)sulfonyl)-3-morpholinoacrylonitrile. One potential direction is the investigation of its potential applications in the treatment of various diseases, such as cancer, inflammation, and viral infections. Another direction is the development of novel materials and polymers based on (E)-2-((4-methoxyphenyl)sulfonyl)-3-morpholinoacrylonitrile. Additionally, further studies are needed to elucidate the mechanism of action of (E)-2-((4-methoxyphenyl)sulfonyl)-3-morpholinoacrylonitrile and to optimize its biological activity and safety profile.
Synthesis Methods
(E)-2-((4-methoxyphenyl)sulfonyl)-3-morpholinoacrylonitrile can be synthesized by reacting 4-methoxybenzenesulfonyl chloride with morpholine and acrylonitrile in the presence of a base catalyst. The reaction yields (E)-2-((4-methoxyphenyl)sulfonyl)-3-morpholinoacrylonitrile as a white solid, which can be purified by recrystallization.
Scientific Research Applications
(E)-2-((4-methoxyphenyl)sulfonyl)-3-morpholinoacrylonitrile has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, (E)-2-((4-methoxyphenyl)sulfonyl)-3-morpholinoacrylonitrile has been investigated for its anticancer, anti-inflammatory, and antiviral activities. In material science, (E)-2-((4-methoxyphenyl)sulfonyl)-3-morpholinoacrylonitrile has been used as a building block for the synthesis of novel polymers and materials. In organic synthesis, (E)-2-((4-methoxyphenyl)sulfonyl)-3-morpholinoacrylonitrile has been employed as a reagent for the synthesis of various organic compounds.
properties
IUPAC Name |
(E)-2-(4-methoxyphenyl)sulfonyl-3-morpholin-4-ylprop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4S/c1-19-12-2-4-13(5-3-12)21(17,18)14(10-15)11-16-6-8-20-9-7-16/h2-5,11H,6-9H2,1H3/b14-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFLALZYCKRMLFE-SDNWHVSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C(=CN2CCOCC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)S(=O)(=O)/C(=C/N2CCOCC2)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-((4-methoxyphenyl)sulfonyl)-3-morpholinoacrylonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6,7,7-trimethyl-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,4-dione](/img/no-structure.png)
![4-[2-(3-Oxo-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-2-yl)acetyl]morpholine-3-carbonitrile](/img/structure/B2855162.png)


![N-(4-ethoxyphenyl)-3-oxo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2855170.png)
![2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide](/img/structure/B2855171.png)

![N-[1-(2-Methoxy-5-methylphenyl)-3-methylbutan-2-yl]prop-2-enamide](/img/structure/B2855174.png)

![Benzo[d][1,3]dioxol-5-yl(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)methanone](/img/structure/B2855178.png)
![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide](/img/structure/B2855179.png)
![methyl 2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B2855180.png)
![1-(2-Fluorophenyl)-3-[(2-hydroxyacetyl)amino]thiourea](/img/structure/B2855183.png)
![8-(3-((2,4-dimethoxyphenyl)amino)propyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2855184.png)